molecular formula C15H25N3 B1392649 {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 1044528-82-6

{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Cat. No. B1392649
M. Wt: 247.38 g/mol
InChI Key: DKQUFXCHLCTJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a chemical compound with the molecular formula C15H25N3 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, has been a subject of recent research . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine are not explicitly mentioned in the literature, piperazine derivatives have been studied for their wide range of biological and pharmaceutical activity .

Scientific Research Applications

Synthesis and Chemical Properties

1,3,4-Oxadiazole N-Mannich Bases were synthesized using a primary aromatic amine or 1-substituted piperazine, leading to derivatives with potential antimicrobial and anti-proliferative activities against various cancer cell lines, indicating a broad spectrum of biological properties for this class of compounds (Al-Wahaibi et al., 2021).

Crystal Structure and Molecular Interactions

Cinnarizinium 3,5-dinitrosalicylate is noted for its crystallographic properties, with the diazacyclohexane ring adopting a chair conformation and intricate hydrogen bonding patterns, demonstrating the potential for complex molecular interactions (Dayananda et al., 2012).

Antimicrobial Activity

Several synthesized compounds, including 1,2,4-Triazole Derivatives , displayed promising antimicrobial properties, indicating their potential use in treating infections caused by various microorganisms (Bektaş et al., 2007).

Biochemical Applications

The synthesis of 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was reported, characterized by various analytical techniques, hinting at its potential in biochemical applications (Grijalvo et al., 2015).

Ligand Synthesis and Applications

The synthesis of flexible ligands such as bis(pyrazol‐1‐yl)alkane and related compounds demonstrates the versatility of this chemical framework for potential use in various applications, including catalysis or material science (Potapov et al., 2007).

Anticancer and Antiasthmatic Activity

Xanthene Derivatives were synthesized and exhibited significant vasodilatory activity, indicating potential as anti-asthmatic agents. These compounds were also assessed for their anti-proliferative activity against various cancer cell lines, highlighting their potential in the treatment of asthma and cancer (Bhatia et al., 2016).

properties

IUPAC Name

3-[4-(3,5-dimethylphenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-10-14(2)12-15(11-13)18-8-6-17(7-9-18)5-3-4-16/h10-12H,3-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQUFXCHLCTJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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